
2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Intermediates
2,5-Pyrrolidinedione derivatives serve as versatile synthetic intermediates. Katritzky and Li (1996) demonstrated their use in preparing 1,4-disubstituted and 1,4,5-trisubstituted 2-[(benzotriazol-1-yl)methyl]pyrroles, key for further chemical elaborations. They found these compounds could be elaborated through nucleophilic substitution and other modifications to afford a variety of substituted pyrroles (Katritzky & Li, 1996).
Antiviral Activity
Patick et al. (2005) reported on a novel orally bioavailable inhibitor of human rhinovirus 3C protease, derived from 2,5-Pyrrolidinedione. This compound showed potent activity against a range of rhinovirus serotypes and picornaviruses, highlighting its potential in antiviral therapy (Patick et al., 2005).
Organic Synthesis
Marei (1993) explored the synthesis of 2,6-diaryl-4H-thiopyran-4-thiones from acetylenic β-diketones. This study contributes to the field of organic synthesis by demonstrating the formation of novel compounds through the reaction of 1-aryl-5-phenyl-4-pentyne-1,3-diones with phosphorus pentasulfide (Marei, 1993).
Catalytic Applications
Field, Messerle, and Wren (2003) showcased the catalytic abilities of cationic Ir(I) complexes in the hydroamination of 4-pentyn-1-amine, forming 2-methylpyrroline and subsequent hydrosilation to produce 1-(triethylsilyl)-2-methylpyrrolidine. This indicates the catalytic potential of compounds derived from 2,5-Pyrrolidinedione (Field, Messerle, & Wren, 2003).
Structural Studies
Zugenmaier (2013) conducted a structural study of a compound obtained by rearranging a pentenyl group at a pyridine ring, which was derived from 2,5-Pyrrolidinedione. This research contributes to our understanding of molecular structures in organic compounds (Zugenmaier, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
1-pent-4-ynoylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-3-4-7(11)10-8(12)5-6-9(10)13/h1H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFGIZDKCBMDGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)N1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00826984 | |
| Record name | 1-(Pent-4-ynoyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00826984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852511-66-1 | |
| Record name | 1-(Pent-4-ynoyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00826984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



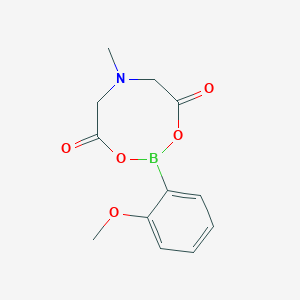


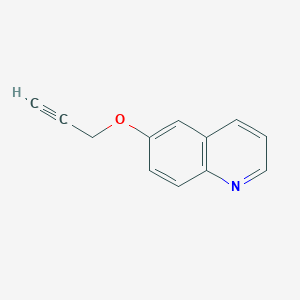
![[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid](/img/structure/B1401457.png)

![3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene](/img/structure/B1401459.png)
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione](/img/structure/B1401460.png)

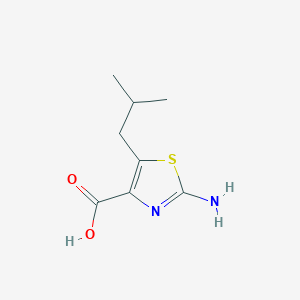
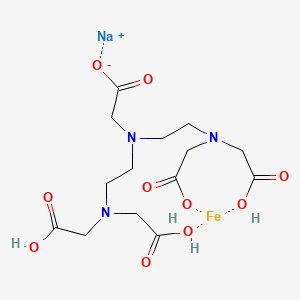
![Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate](/img/structure/B1401467.png)
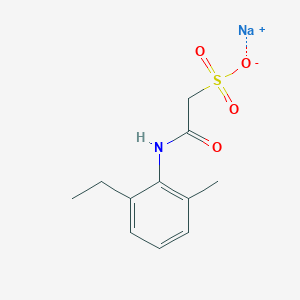
![4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1401472.png)